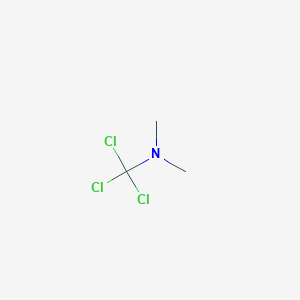
1,1,1-Trichloro-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-N,N-dimethylmethanamine is an organic compound with the molecular formula C₃H₆Cl₃N. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a dimethylamino group attached to a central carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with trichloromethane (chloroform) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{CHCl}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_3\text{H}_6\text{Cl}_3\text{N} + \text{HCl} ]
This reaction typically requires controlled conditions, including a suitable solvent and temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
1,1,1-Trichloro-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of dimethylamine and trichloromethane.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
科学研究应用
1,1,1-Trichloro-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1,1,1-Trichloro-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various biological pathways.
相似化合物的比较
1,1,1-Trichloro-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,1,1-Trichloroethane: A chloroalkane with similar chlorine content but different functional groups.
N,N-Dimethylmethanamine: Lacks the chlorine atoms present in this compound.
Trichloromethane (Chloroform): Contains three chlorine atoms but lacks the dimethylamino group.
The uniqueness of this compound lies in its combination of chlorine atoms and a dimethylamino group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
34656-65-0 |
|---|---|
分子式 |
C3H6Cl3N |
分子量 |
162.44 g/mol |
IUPAC 名称 |
1,1,1-trichloro-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H6Cl3N/c1-7(2)3(4,5)6/h1-2H3 |
InChI 键 |
LFDKWKHXLOWZAI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


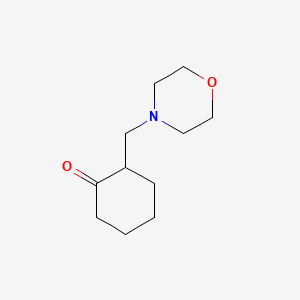
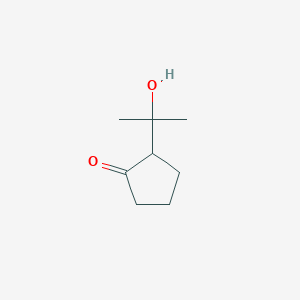
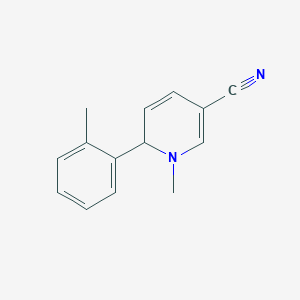
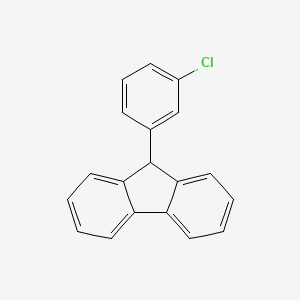
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
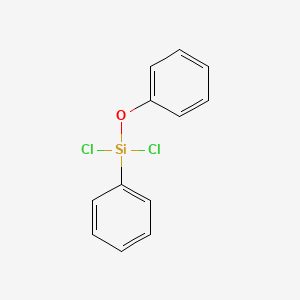
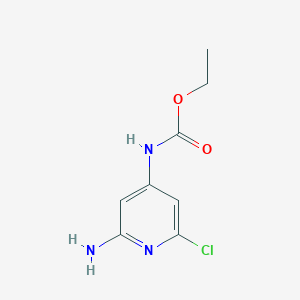
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
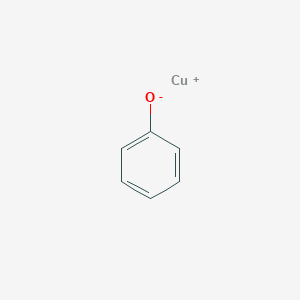
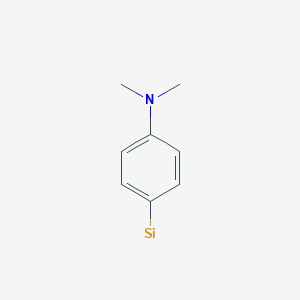
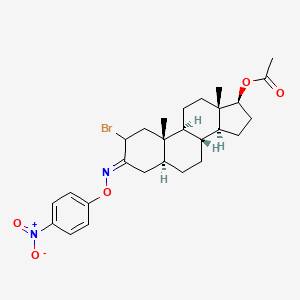


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
